Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-

Beschreibung

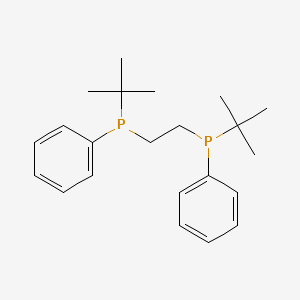

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] (CAS: 203000-53-7) is a sterically bulky bisphosphine ligand with the molecular formula C24H44P2 and a molecular weight of 394.564 g/mol . Structurally, it consists of a benzene ring core connected via methylene bridges to two di-tert-butylphosphine groups. The tert-butyl substituents confer significant steric bulk, making this compound highly effective in stabilizing metal centers in coordination chemistry and catalysis. It is also known by synonyms such as 1,2-bis((di-tert-butylphosphanyl)methyl)benzene and ALPHA,ALPHA′-BIS(DI-TERT-BUTYLPHOSPHINO)-ORTHO-XYLENE . Its purity is typically 97%, and it is used in specialized synthetic applications due to its air-sensitive nature and strong electron-donating properties .

Eigenschaften

CAS-Nummer |

144313-32-6 |

|---|---|

Molekularformel |

C22H32P2 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |

InChI |

InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |

InChI-Schlüssel |

QCGQZQVMBJGWNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] typically involves the reaction of 1,2-dibromoethane with lithium diphenylphosphide. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:

BrCH2CH2Br+2LiPPh2→Ph2PCH2CH2PPh2+2LiBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,2-Ethandiylbis[(1,1-dimethylethyl)phenyl]phosphan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Ligand in der homogenen Katalyse, insbesondere in Kreuzkupplungsreaktionen wie Suzuki-Miyaura- und Heck-Reaktionen.

Biologie: Einsatz bei der Synthese biologisch aktiver Verbindungen und als Sonde in biochemischen Studien.

Medizin: Untersucht auf seine potenzielle Verwendung in Drug-Delivery-Systemen und als Bestandteil pharmazeutischer Formulierungen.

Industrie: Verwendung bei der Herstellung von Feinchemikalien, Polymeren und in der Materialwissenschaft.

Wissenschaftliche Forschungsanwendungen

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fine chemicals, polymers, and materials science.

Wirkmechanismus

Der Wirkungsmechanismus von 1,2-Ethandiylbis[(1,1-dimethylethyl)phenyl]phosphan beinhaltet vor allem seine Rolle als Ligand in der Koordinationschemie. Die Phosphangruppen können Elektronendichte an Übergangsmetalle spenden und so stabile Komplexe bilden. Diese Metall-Phosphan-Komplexe können dann an verschiedenen katalytischen Kreisläufen teilnehmen, die Reaktionen wie Hydrierung, Carbonylierung und Kreuzkupplung ermöglichen. Die beteiligten molekularen Zielstrukturen und Wege hängen vom jeweiligen Metall und den verwendeten Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Notes:

- Cone Angle : Approximate measure of steric hindrance around the phosphorus atom.

- Electronic Effect : tert-butyl groups donate electron density via inductive effects, while phenyl groups withdraw electron density through resonance .

Biologische Aktivität

Phosphine, specifically 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] , is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Name : Phosphine oxide, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-]

- CAS Registry Number : 115241-63-9

- Molecular Formula : C22H32O2P2

- Molecular Weight : 390.4 g/mol

- Exact Mass : 390.187754 g/mol

- InChIKey : SHUQRYJRJVURMI-UHFFFAOYSA-N

Biological Activity Overview

Phosphine derivatives have been studied for their potential antibacterial and anticancer properties. The biological activity of phosphines is often attributed to their ability to interact with cellular mechanisms and pathways.

Antibacterial Properties

Research indicates that certain phosphine compounds exhibit moderate antibacterial activity against various bacterial strains. For instance, a study on aziridine phosphines demonstrated that these compounds could inhibit bacterial growth effectively. The presence of polar functional groups in phosphines enhances their solubility and metabolic stability, which may contribute to their antibacterial efficacy .

Anticancer Activity

Phosphine oxides have shown promising results in anticancer studies. In vitro assays using cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) revealed that specific phosphine oxides could significantly reduce cell viability. The half-maximal inhibitory concentration (IC50) values were determined for various compounds, indicating their potency against cancer cells.

Table 1: IC50 Values of Selected Phosphine Oxides

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HeLa | 15 | Induces apoptosis via ROS accumulation |

| Compound 7 | Ishikawa | 20 | Cell cycle arrest in S phase |

| Compound 8 | L929 (Fibroblast) | 30 | Moderate inhibition of cell proliferation |

The studies suggest that the mechanism of action includes the induction of reactive oxygen species (ROS), leading to apoptosis and disruption of the cell cycle .

The biological activity of phosphines can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phosphines may inhibit enzymes like acetylcholinesterase, leading to increased acetylcholine levels and subsequent cellular responses .

- Cell Cycle Disruption : Studies have shown that phosphine oxides can cause cell cycle arrest at various phases, particularly in the S phase, which is critical for DNA replication .

- Induction of Apoptosis : The elevation of ROS levels has been linked to DNA damage and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of phosphine derivatives:

- Antibacterial Activity Study : A systematic investigation into the antibacterial properties of aziridine phosphines found moderate efficacy against reference bacterial strains. The study highlighted the need for further exploration into structural modifications to enhance activity .

- Anticancer Efficacy Assessment : A detailed examination involving multiple phosphine oxides showed significant anticancer potential across various cell lines. The results indicated that modifications in the chemical structure could lead to improved biological outcomes .

- Toxicological Studies : Research into the toxicity mechanisms associated with phosphine exposure revealed insights into its pharmacological effects and potential therapeutic applications in mitigating toxicity through targeted interventions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.